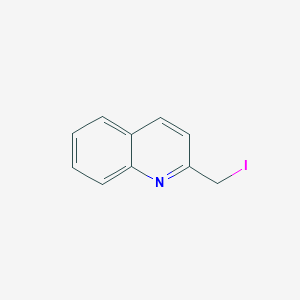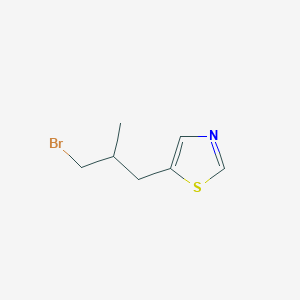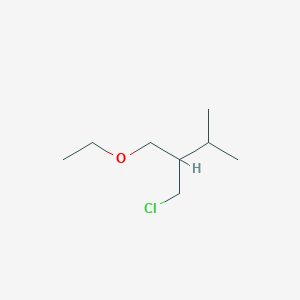
2-(Chloromethyl)-1-ethoxy-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-ethoxy-3-methylbutane is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxy-3-methylbutane typically involves the chloromethylation of 1-ethoxy-3-methylbutane. This can be achieved through the reaction of 1-ethoxy-3-methylbutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1-ethoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives such as 2-(azidomethyl)-1-ethoxy-3-methylbutane.
Oxidation: Formation of 2-(formylmethyl)-1-ethoxy-3-methylbutane.
Reduction: Formation of 2-(methyl)-1-ethoxy-3-methylbutane.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1-ethoxy-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Industrial Chemistry: Employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1-ethoxy-3-methylbutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy and methyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1-methoxy-3-methylbutane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-ethoxy-3-ethylbutane: Similar structure but with an ethyl group instead of a methyl group.
2-(Bromomethyl)-1-ethoxy-3-methylbutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-1-ethoxy-3-methylbutane is unique due to the combination of its functional groups, which confer specific reactivity patterns and make it suitable for a wide range of chemical transformations. The presence of the ethoxy group enhances its solubility and stability compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-2-(ethoxymethyl)-3-methylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-10-6-8(5-9)7(2)3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
PECNHZHHUZMPNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CCl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


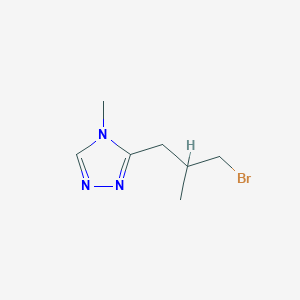
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
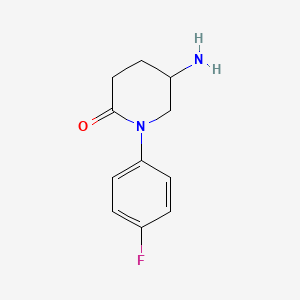
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
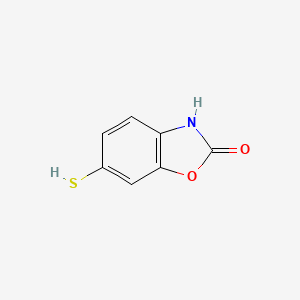
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
